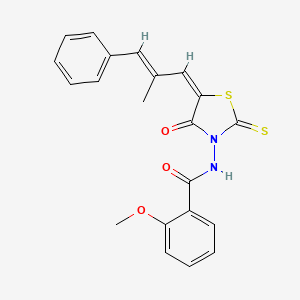
2-methoxy-N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H18N2O3S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Introduction
The compound 2-methoxy-N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N2O5S2, with a molecular weight of 472.6 g/mol. Its structure includes a thiazolidinone core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O5S2 |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 868152-79-8 |
Anticancer Activity
Research indicates that compounds with thiazolidinone structures often exhibit anticancer properties . The mechanism typically involves:
- Induction of Apoptosis : Many thiazolidinones can trigger programmed cell death in cancer cells by activating caspase pathways.
- Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.
For instance, a study reported that similar thiazolidinone derivatives demonstrated significant antiproliferative activity with IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for derivatives similar to this compound have been reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
These results suggest that modifications in the thiazolidinone structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Study on Anticancer Properties
In a recent study published in MDPI, researchers synthesized a series of thiazolidinone derivatives, including variants similar to our compound, and evaluated their anticancer activity against several cell lines. The most potent derivative exhibited an IC50 value of 3.1 µM against MCF-7 cells, indicating strong antiproliferative effects .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against various bacterial strains. The study found that specific modifications in the structure significantly enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
Propriétés
IUPAC Name |
2-methoxy-N-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-14(12-15-8-4-3-5-9-15)13-18-20(25)23(21(27)28-18)22-19(24)16-10-6-7-11-17(16)26-2/h3-13H,1-2H3,(H,22,24)/b14-12+,18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKWWHLXAQVPSQ-FBRLRESOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














